ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound is a piperazine carboxylate derivative featuring a sulfonyl-linked phenyl carbamoyl group and a methoxycarbonyl-substituted cyclohepta[b]thiophene ring. The cyclohepta[b]thiophene core provides conformational rigidity, while the sulfonyl and carbamoyl groups enable hydrogen bonding and electrostatic interactions with biological targets .
Properties
IUPAC Name |
ethyl 4-[4-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O7S2/c1-3-35-25(31)27-13-15-28(16-14-27)37(32,33)18-11-9-17(10-12-18)22(29)26-23-21(24(30)34-2)19-7-5-4-6-8-20(19)36-23/h9-12H,3-8,13-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIPHRVFGVXNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound has a unique structure characterized by a piperazine moiety linked to a sulfonamide group and a thiophene derivative. This structural diversity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O5S |
| Molecular Weight | 430.56 g/mol |
| CAS Number | 92420-89-8 |
| Solubility | Soluble in DMSO, methanol |
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of related compounds on human hepatocellular carcinoma (HepG2), human breast cancer (MCF7), and lung cancer (A549) cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate to high anticancer activity .
-
Mechanism of Action :
- The mechanism underlying the anticancer activity was investigated through molecular docking studies. It was found that these compounds could inhibit focal adhesion kinase (FAK), which is crucial for tumor cell proliferation and survival. The most active compounds showed an EC50 value of approximately 10.79 µM against HepG2 cells .
- Apoptosis Induction :
Other Biological Activities
Apart from anticancer properties, this compound has shown potential in other areas:
-
Antimicrobial Activity :
- Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
-
Anti-inflammatory Effects :
- Some derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine derivatives with sulfonyl and carbamoyl substituents. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
*Calculated based on analogous structures due to incomplete data.
Key Research Findings
Impact of Core Heterocycles :
- Cyclohepta[b]thiophene derivatives (e.g., target compound) exhibit superior rigidity compared to thiophene or benzofuran analogs, which may enhance binding to deep hydrophobic pockets in enzymes .
- Benzothiazole-containing analogs (e.g., ) demonstrate higher metabolic stability due to reduced oxidative susceptibility of the sulfur atom.
Substituent Effects: Methoxycarbonyl groups improve membrane permeability but may reduce aqueous solubility . Cyanothiophene derivatives (e.g., ) show balanced logP values (~3.1), making them more suitable for oral administration.
Biological Activity: Piperazine-sulfonyl-carbamoyl scaffolds are recurrent in kinase inhibitors (e.g., : compound 43 with 95.5% HPLC purity) . Trifluoromethyl-substituted triazoles (e.g., ) exhibit nanomolar IC₅₀ values in receptor-binding assays, attributed to enhanced electronic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
